molecular formula C6H12ClNO B1530819 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride CAS No. 110590-22-2

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride

Cat. No.: B1530819
CAS No.: 110590-22-2
M. Wt: 149.62 g/mol
InChI Key: BLKSVKVKARYQPD-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Chemical Designations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-oxa-3-azabicyclo[2.2.2]octane hydrochloride, which precisely describes the structural features and positioning of heteroatoms within the bicyclic framework. This nomenclature follows established conventions where the prefix "oxa" indicates the presence of an oxygen atom at position 2, while "aza" denotes the nitrogen atom at position 3 within the bicyclic system. The descriptor [2.2.2] specifies the bridging pattern, indicating that the bicyclic structure contains three bridges, each comprising two carbon atoms connecting the bridgehead positions.

The compound is registered under Chemical Abstracts Service number 110590-22-2, providing a unique identifier for database searches and regulatory documentation. The molecular data list number is recorded as MFCD30502176, which serves as an additional reference identifier in chemical databases. The PubChem compound identifier is 86158837, facilitating access to comprehensive physicochemical data and biological activity information.

Alternative chemical designations for this compound include various synonyms that reflect different naming conventions and database entries. The compound may be referenced as 2-oxa-3-azabicyclo[2.2.2]octane semicolon hydrochloride in some databases, emphasizing the salt formation between the bicyclic base and hydrochloric acid. Additional catalog designations include product codes such as 2321EA from commercial suppliers, which are used for procurement and inventory management purposes.

Identifier Type Value
International Union of Pure and Applied Chemistry Name This compound
Chemical Abstracts Service Number 110590-22-2
Molecular Data List Number MFCD30502176
PubChem Compound Identifier 86158837
Molecular Formula C₆H₁₂ClNO
Molecular Weight 149.62 g/mol

The systematic nomenclature reflects the compound's classification as a heterocyclic bicyclic amine salt, where the bicyclic framework contains eight carbon atoms arranged in a rigid three-dimensional structure. The hydrochloride designation indicates the protonation state of the nitrogen atom and the presence of a chloride counterion, which significantly influences the compound's solubility characteristics and crystalline properties.

Properties

IUPAC Name

2-oxa-3-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-3-6-4-2-5(1)7-8-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKSVKVKARYQPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to 2-Oxa-3-azabicyclo[2.2.2]octane Core

The bicyclic framework of 2-oxa-3-azabicyclo[2.2.2]octane typically arises from intramolecular cyclization reactions involving amino alcohol or epoxy amine precursors. Although direct literature on the hydrochloride salt preparation is limited, closely related bicyclic amino compounds have been synthesized via:

  • Intramolecular Lactonization/Lactamization : Starting from amino acid esters bearing epoxy or hydroxy groups, intramolecular nucleophilic attack leads to ring closure forming the bicyclic system. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was prepared from ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride salt through an intramolecular lactonization reaction, followed by purification and crystallization steps.

  • Epoxide Ring Opening by Amines : A common synthetic strategy involves the reaction of an epoxide with a suitable amine, leading to ring opening and subsequent cyclization to form the bicyclic structure. This method allows for the introduction of the nitrogen and oxygen atoms in the bicyclic scaffold.

Preparation of the Hydrochloride Salt

The hydrochloride salt form of 2-oxa-3-azabicyclo[2.2.2]octane is typically prepared by:

  • Salt Formation via Acid-Base Reaction : The free base bicyclic amine is treated with hydrochloric acid (HCl) in an appropriate solvent such as ethanol, isopropanol, or ethyl acetate to form the hydrochloride salt. This process improves the compound's stability, crystallinity, and solubility profile.

  • Crystallization and Purification : The crude hydrochloride salt is purified by recrystallization from solvent mixtures like dichloromethane/diethyl ether or ethanol/water to obtain high-purity crystalline material suitable for characterization and further use.

Detailed Preparation Procedure (Example)

Step Procedure Description Reagents/Solvents Conditions Outcome
1 Synthesis of bicyclic amine precursor Ethyl 2-amino-4-(2-oxiranyl)butanoate hydrochloride Room temperature, stirring Formation of amino epoxide intermediate
2 Intramolecular cyclization (lactonization) Base or acid catalyst as needed Controlled temperature (e.g., 25-50°C) Formation of bicyclic 2-oxa-3-azabicyclo[2.2.2]octane core
3 Isolation of free base Organic solvent extraction (e.g., dichloromethane) Ambient temperature Crude bicyclic amine
4 Salt formation Addition of HCl in ethanol or isopropanol Stirring at room temperature Formation of hydrochloride salt
5 Purification Recrystallization from dichloromethane/diethyl ether or ethanol/water Cooling to 0-5°C Pure 2-oxa-3-azabicyclo[2.2.2]octane hydrochloride crystals

Analytical Characterization Supporting Preparation

Research Findings and Optimization Notes

  • The intramolecular cyclization step is critical for the yield and stereochemical purity of the bicyclic compound. Reaction conditions such as temperature, solvent polarity, and pH must be optimized.

  • The choice of solvent during salt formation affects crystallinity and purity; mixed solvent systems like dichloromethane/diethyl ether have proven effective.

  • The hydrochloride salt form enhances the compound's stability, making it suitable for further synthetic transformations or pharmaceutical applications.

  • Purification by recrystallization is preferred over chromatographic methods for scalability and purity.

Summary Table: Key Parameters in Preparation

Parameter Optimal Condition Notes
Cyclization Temperature 25-50°C Avoids side reactions
Solvent for Cyclization Polar aprotic (e.g., dichloromethane) Facilitates ring closure
Acid for Salt Formation HCl (aqueous or ethanolic) Stoichiometric amounts
Solvent for Salt Formation Ethanol, isopropanol Good solubility and crystallization
Purification Method Recrystallization Preferred for purity and yield
Characterization Techniques ^1H NMR, HRMS, X-ray diffraction Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Drug Discovery

The compound serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its structural similarity to tropane alkaloids allows it to target central nervous system disorders effectively. Research indicates that derivatives of this bicyclic compound can act on multiple biological targets, including receptors involved in neurological functions and pain modulation .

Case Study:
A study investigated the agonistic effects of modified derivatives of 2-Oxa-3-azabicyclo[2.2.2]octane on muscarinic receptors (M1 and M4), demonstrating potential therapeutic applications in treating diseases mediated by these receptors .

CompoundTarget ReceptorEffect
Derivative AM1Agonist activity
Derivative BM4Partial agonist activity

Building Block for Complex Molecules

The compound's ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis. It can participate in oxidation, reduction, and substitution reactions, leading to the formation of diverse chemical entities.

Synthetic Routes:
Common methods for synthesizing 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride include:

  • Reaction of aziridines with epoxides in the presence of catalysts.
  • Oxidative transformations using reagents like hydrogen peroxide.
Reaction TypeExample ReactionProducts
Oxidation2-Oxa-3-azabicyclo + H₂O₂Oxidized derivatives
Reduction2-Oxa-3-azabicyclo + NaBH₄Reduced derivatives
Substitution2-Oxa-3-azabicyclo + R-XSubstituted products

Enzyme Mechanisms and Interactions

In biological research, this compound is utilized to study enzyme mechanisms due to its ability to mimic certain biological structures. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, which can affect drug metabolism and efficacy .

Binding Studies:
Interaction studies often employ techniques such as radiolabeled binding assays or surface plasmon resonance to evaluate the compound's affinity for various biological targets.

Key Findings:
Research has demonstrated that modifications to the bicyclic structure can significantly enhance binding affinity and selectivity toward specific enzyme targets.

Mechanism of Action

The mechanism by which 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular processes and functions.

Comparison with Similar Compounds

2-Azabicyclo[2.2.2]octane Hydrochloride

  • Structure : Replaces the oxygen atom in the 2-oxa analog with nitrogen, forming a 2-aza-3-azabicyclo[2.2.2]octane system.
  • Properties : Increased basicity due to the additional nitrogen, enhancing solubility in acidic environments.
  • Applications : Used in intermediates for antipsychotic drugs (e.g., quinuclidine derivatives) .
Parameter 2-Oxa-3-azabicyclo[2.2.2]octane HCl 2-Azabicyclo[2.2.2]octane HCl
Molecular Formula C₇H₁₂ClNO C₇H₁₃ClN₂
Molecular Weight 177.63 g/mol 176.65 g/mol
Key Functional Groups Oxygen (ether), tertiary amine Two tertiary amines
Pharmacological Role nAChR agonist scaffold Dopamine receptor modulator

8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride

  • Structure : Alters ring size ([3.2.1] vs. [2.2.2]) and heteroatom positions.
  • Properties : Reduced strain due to larger rings, improving thermal stability.
  • Applications : Intermediate in agrochemicals and antibiotics .

Ring Size and Strain Variations

2-Azabicyclo[2.2.1]heptane Derivatives

  • Structure : Smaller [2.2.1] bicyclic system with one nitrogen atom.
  • Properties : Higher ring strain increases reactivity, favoring nucleophilic substitutions.
  • Applications : Precursors for antiviral agents (e.g., CEVIMELINE intermediates) .
Parameter 2-Oxa-3-azabicyclo[2.2.2]octane HCl 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid HCl
Ring System [2.2.2] [2.2.1]
Molecular Weight 177.63 g/mol 241.28 g/mol (Boc-protected derivative)
Solubility Moderate in polar solvents High aqueous solubility due to carboxylic acid

Substituent-Driven Functional Differences

EVP-6124 HCl (Encenicline)

  • Structure : Incorporates a benzo[b]thiophene-2-carboxamide group on the quinuclidine core.
  • Properties : Enhanced binding affinity for α7 nAChRs due to aromatic stacking interactions.
  • Applications : Phase III candidate for cognitive impairment in schizophrenia .

BMS-933043

  • Structure : Features a spiro-oxazoline moiety attached to the bicyclo[2.2.2]octane system.
  • Properties : Improved selectivity for α7 nAChRs over other subtypes.
  • Applications : Preclinical studies for Alzheimer’s disease .
Parameter 2-Oxa-3-azabicyclo[2.2.2]octane HCl EVP-6124 HCl BMS-933043
Key Substituents None (parent structure) Benzo[b]thiophene carboxamide Spiro-oxazoline
Target Broad nAChR activity α7 nAChR-specific agonist α7 nAChR-specific agonist
Clinical Status Preclinical scaffold Phase III trials Preclinical development

Positional Isomers and Analogues

3-(2-Chloroethyl)-1-azabicyclo[2.2.2]octane Hydrochloride

  • Structure : Adds a chloroethyl group at position 3.
  • Properties : Increased lipophilicity enhances blood-brain barrier penetration.
  • Applications : Investigated for CNS disorders .

exo-2-Azabicyclo[2.2.1]heptan-6-ol Hydrochloride

  • Structure : exo-hydroxy group on a [2.2.1] system.
  • Properties : Polar hydroxyl group improves solubility but reduces membrane permeability.
  • Applications : Intermediate for chiral catalysts .

Biological Activity

2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride, with the CAS number 110590-22-2, is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to present a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure that contributes to its biological properties. Its molecular formula is C8H12ClNC_8H_{12}ClN with a molecular weight of approximately 155.64 g/mol.

This compound has been shown to interact with various biological targets, influencing multiple pathways:

  • Receptor Interaction : It acts as an agonist for certain receptors, which can modulate physiological responses.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activities

The biological activities of this compound include:

  • Antibacterial Properties : Studies indicate that this compound exhibits significant antibacterial activity against various strains, making it a potential candidate for antibiotic development.
  • Neuropharmacological Effects : Preliminary research suggests that it may have applications in treating neurological disorders due to its interaction with neurotransmitter systems.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapid after oral administration
DistributionWidely distributed in tissues
MetabolismPrimarily hepatic
ExcretionRenal

Case Studies

Several studies highlight the effectiveness of this compound:

  • Antibacterial Activity : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antibiotic .
  • Neuropharmacological Applications : Research indicated that this compound could enhance cognitive function in animal models, suggesting its utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride to achieve high yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize experimental runs while accounting for interactions between variables . Purification techniques like recrystallization or chromatography should be validated via HPLC or NMR to confirm purity >95% .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation : Combine 1^1H/13^{13}C NMR to analyze bicyclic framework and substituent positions. IR spectroscopy can validate functional groups (e.g., N-H stretching at ~3300 cm1^{-1}) .
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against standards. Mass spectrometry (ESI-MS) can confirm molecular weight (191.66 g/mol) .

Q. How should researchers assess the compound’s stability under varying storage conditions (e.g., temperature, humidity)?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Monitor degradation via periodic HPLC analysis. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel catalytic or biological systems?

  • Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes) . Pair computational predictions with experimental validation using kinetic assays .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) across studies?

  • Methodological Answer : Standardize assay protocols (e.g., MIC testing per CLSI guidelines) and control for variables like bacterial strain variability and compound solubility. Meta-analysis of published data with statistical tools (e.g., ANOVA) can identify outliers or confounding factors . Replicate studies under identical conditions to confirm reproducibility .

Q. What advanced separation techniques are suitable for isolating stereoisomers or derivatives of this compound?

  • Methodological Answer : Use chiral stationary phases (CSPs) in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) or supercritical fluid chromatography (SFC) for enantiomer separation. X-ray crystallography can confirm stereochemical assignments .

Q. How should researchers design in vitro toxicity studies to evaluate the compound’s safety profile?

  • Methodological Answer : Conduct cytotoxicity assays (e.g., MTT on HEK-293 cells) and genotoxicity tests (Ames test). Adhere to OECD guidelines for acute oral toxicity (LD50_{50} determination in rodents) and include positive/negative controls. Reference GHS classifications (e.g., H302, H315) for hazard communication .

Methodological Considerations

  • Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to identify experimental variables contributing to divergent results. Cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray) .
  • Reaction Design : Integrate ICReDD’s computational-experimental feedback loop for reaction optimization, leveraging quantum chemical calculations to narrow experimental conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride
Reactant of Route 2
2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.